Deoxyguanidinoproclavaminic acid Deoxyguanidinoproclavaminic acid Deoxyamidinoproclavaminic acid is a member of guanidines, a beta-lactam, a monocarboxylic acid and a L-arginine derivative. It is functionally related to a proclavaminic acid. It is a tautomer of a deoxyamidinoproclavaminic acid zwitterion.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1709167
InChI: InChI=1S/C9H16N4O3/c10-9(11)12-4-1-2-6(8(15)16)13-5-3-7(13)14/h6H,1-5H2,(H,15,16)(H4,10,11,12)/t6-/m0/s1
SMILES: C1CN(C1=O)C(CCCN=C(N)N)C(=O)O
Molecular Formula: C9H16N4O3
Molecular Weight: 228.25 g/mol

Deoxyguanidinoproclavaminic acid

CAS No.:

Cat. No.: VC1709167

Molecular Formula: C9H16N4O3

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

Deoxyguanidinoproclavaminic acid -

Specification

Molecular Formula C9H16N4O3
Molecular Weight 228.25 g/mol
IUPAC Name (2S)-5-(diaminomethylideneamino)-2-(2-oxoazetidin-1-yl)pentanoic acid
Standard InChI InChI=1S/C9H16N4O3/c10-9(11)12-4-1-2-6(8(15)16)13-5-3-7(13)14/h6H,1-5H2,(H,15,16)(H4,10,11,12)/t6-/m0/s1
Standard InChI Key UYADDEKIZFRINK-LURJTMIESA-N
Isomeric SMILES C1CN(C1=O)[C@@H](CCCN=C(N)N)C(=O)O
SMILES C1CN(C1=O)C(CCCN=C(N)N)C(=O)O
Canonical SMILES C1CN(C1=O)C(CCCN=C(N)N)C(=O)O

Introduction

Chemical Identity and Properties

Deoxyguanidinoproclavaminic acid is a specialized metabolite characterized by its β-lactam structure and guanidino functional group. It represents an important early-stage intermediate in the biosynthetic pathway of clinically relevant β-lactam compounds, particularly clavulanic acid.

Nomenclature and Identification

The compound is known by several names in scientific literature, with "deoxyguanidinoproclavaminic acid" being the most common. Alternative nomenclature includes deoxyamidinoproclavaminic acid, deoxyguanidinoproclavaminate, and the systematic name (2S)-5-carbamimidamido-2-(2-oxoazetidin-1-yl)pentanoic acid . Table 1 presents the comprehensive identification parameters for this compound.

Table 1: Identification Parameters for Deoxyguanidinoproclavaminic Acid

ParameterInformation
Primary NameDeoxyguanidinoproclavaminic acid
Systematic Name(2S)-5-carbamimidamido-2-(2-oxoazetidin-1-yl)pentanoic acid
Alternative NamesDeoxyamidinoproclavaminic acid, Deoxyamidinoproclavaminate, Deoxyguanidinoproclavaminate
Chemical FormulaC₉H₁₆N₄O₃
Molecular Weight228.25 Daltons
PubChem CID441123
ChEBI IDCHEBI:15426
DrugBank IDDB02475
KEGG IDC06656
InChIKeyUYADDEKIZFRINK-LURJTMIESA-N

Biosynthetic Pathway Context

Deoxyguanidinoproclavaminic acid holds a crucial position in the biosynthetic pathway of clavulanic acid, a clinically important β-lactamase inhibitor produced by Streptomyces clavuligerus.

Position in Clavulanic Acid Biosynthesis

The biosynthetic pathway of clavulanic acid begins with the condensation of L-arginine and D-glyceraldehyde-3-phosphate to form N²-(2-carboxyethyl)-arginine (CEA) . The subsequent steps follow a defined sequence:

  • CEA is cyclized by β-lactam synthetase (β-LS) to form deoxyguanidinoproclavaminic acid

  • Deoxyguanidinoproclavaminic acid is hydroxylated by clavaminate synthase to form guanidinoproclavaminic acid

  • Guanidinoproclavaminic acid is converted to proclavaminic acid by proclavaminate amidinohydrolase

  • Proclavaminic acid undergoes oxidative cyclization to form clavaminic acid

  • The pathway continues through several steps to ultimately produce clavulanic acid

This sequence positions deoxyguanidinoproclavaminic acid as the first monocyclic β-lactam intermediate in the pathway, representing a critical transition point in clavulanic acid biosynthesis .

Enzymatic Formation

The formation of deoxyguanidinoproclavaminic acid is catalyzed by β-lactam synthetase (β-LS), a novel Mg²⁺-dependent enzyme. This reaction represents a previously unknown mechanism of β-lactam ring formation in nature . The reaction requires:

  • N²-(carboxyethyl)-arginine (CEA) as substrate

  • ATP and Mg²⁺ as cofactors

  • The enzyme β-lactam synthetase (β-LS), encoded by orf3 in the clavulanic acid gene cluster

The reaction involves an intramolecular amide bond formation that creates the β-lactam ring, with ATP hydrolysis driving the cyclization process .

Enzyme Interactions and Transformations

Deoxyguanidinoproclavaminic acid participates in several enzyme-catalyzed reactions critical to clavulanic acid biosynthesis, most notably its hydroxylation by clavaminate synthase.

Hydroxylation by Clavaminate Synthase

The conversion of deoxyguanidinoproclavaminic acid to guanidinoproclavaminic acid is catalyzed by clavaminate synthase (CAS), a non-heme iron-dependent oxygenase that requires the following cofactors :

  • 2-Oxoglutarate (α-ketoglutaric acid)

  • Molecular oxygen (O₂)

  • Catalytic Fe²⁺

The reaction produces guanidinoproclavaminic acid, succinate, and carbon dioxide. This hydroxylation represents the first of three distinct transformations catalyzed by CAS in the clavulanic acid biosynthetic pathway .

Table 2: Enzymatic Reaction Details

AspectDetails
EnzymeClavaminate synthase (EC 1.14.11.21)
KEGG ReactionR05466
SubstratesDeoxyguanidinoproclavaminic acid, 2-Oxoglutarate, O₂
ProductsGuanidinoproclavaminic acid, Succinate, CO₂
CofactorFe²⁺
Gene/Proteincas1 and cas2 in S. clavuligerus, cas3 in S. antibioticus
Reaction TypeOxidation (hydroxylation at C-3 position)

Research Applications and Significance

Deoxyguanidinoproclavaminic acid has been instrumental in multiple aspects of antibiotic research, particularly in understanding β-lactam biosynthesis and the mechanisms of antibiotic resistance.

Chemical Complementation Studies

Research on deoxyguanidinoproclavaminic acid has provided valuable insights into the biosynthetic pathway of clavulanic acid through chemical complementation experiments. When synthetic deoxyguanidinoproclavaminic acid was added to cultures of S. clavuligerus mutants with disrupted β-lactam synthetase genes (orf3), clavulanic acid production was restored . These studies demonstrated that:

  • Deoxyguanidinoproclavaminic acid is the authentic product of β-lactam synthetase

  • It is an essential intermediate in clavulanic acid biosynthesis

  • The β-lactam ring formation catalyzed by β-lactam synthetase represents a novel mechanism distinct from other known pathways

Novel β-lactam Formation Mechanism

The formation of deoxyguanidinoproclavaminic acid represents a previously unknown mechanism of β-lactam ring biosynthesis, distinct from the mechanisms employed in penicillin and cephalosporin biosynthesis . This discovery expanded our understanding of natural β-lactam formation and suggested that this mode of β-lactam formation could be more widespread in nature and mechanistically related to asparagine synthesis .

Analytical Detection Methods

The guanidino functional group in deoxyguanidinoproclavaminic acid allows for its detection using the Sakaguchi reaction, a colorimetric method that employs 8-hydroxyquinoline, bromine, and sodium hydroxide to produce a characteristic color with guanidino compounds . Additional analytical methods used to detect and characterize this compound include:

  • Reversed-phase HPLC on C18 columns

  • NMR spectroscopy for structural confirmation

  • Mass spectrometry, particularly matrix-assisted laser desorption mass spectrometry

Broader Significance in Antibiotic Research

Deoxyguanidinoproclavaminic acid's role in clavulanic acid biosynthesis connects it to the broader context of combating antibiotic resistance, a critical global health concern.

Connection to β-lactamase Inhibition

Clavulanic acid, for which deoxyguanidinoproclavaminic acid is a key precursor, is a clinically important β-lactamase inhibitor used in combination with β-lactam antibiotics to overcome bacterial resistance mechanisms . This combination therapy has demonstrated significant value in treating infections caused by β-lactamase-producing bacteria.

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